molecular formula C14H12N6O B12179762 N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide

N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12179762
M. Wt: 280.28 g/mol
InChI Key: ADXNAKUVTPMRIN-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-pyridinemethanol, is often converted to 4-pyridinemethyl chloride using thionyl chloride.

    Tetrazole Formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The final step involves coupling the pyridine derivative with the tetrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide
  • N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzenesulfonamide

Uniqueness

N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H12N6O/c21-14(16-9-11-5-7-15-8-6-11)12-3-1-2-4-13(12)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21)

InChI Key

ADXNAKUVTPMRIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)N3C=NN=N3

Origin of Product

United States

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